Cas no 2248294-04-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate is a specialized chemical compound featuring a unique structural combination of an isoindole-1,3-dione moiety and a methanesulfonyl-substituted cyclobutane carboxylate. This bifunctional structure lends itself to applications in organic synthesis, particularly as an intermediate in the development of pharmacologically active molecules or advanced materials. The presence of both electrophilic and sulfonyl groups enhances its reactivity, enabling selective transformations under controlled conditions. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable reagent for researchers exploring novel heterocyclic compounds or sulfonamide-based derivatives. The compound's stability under standard handling conditions further supports its utility in laboratory-scale applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate structure
2248294-04-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate
CAS No:2248294-04-2
MF:C14H13NO6S
MW:323.32112288475
CID:6103206
PubChem ID:165728316
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248294-04-2
    • EN300-6514567
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate
    • Inchi: 1S/C14H13NO6S/c1-22(19,20)14(7-4-8-14)13(18)21-15-11(16)9-5-2-3-6-10(9)12(15)17/h2-3,5-6H,4,7-8H2,1H3
    • InChI Key: MJDNFQFHGWHUEA-UHFFFAOYSA-N
    • SMILES: S(C)(C1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCC1)(=O)=O

Computed Properties

  • Exact Mass: 323.04635831g/mol
  • Monoisotopic Mass: 323.04635831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate (CAS No. 2248294-04-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate, identified by its CAS number 2248294-04-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of heterocyclic rings and functional groups, exhibits structural features that make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The compound’s structure is characterized by a dioxo (or α-keto) group, a methanesulfonyl moiety, and a cyclobutane ring fused with an isoindole scaffold. Such structural motifs are often employed in the design of bioactive molecules due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and electrostatic interactions. The presence of the dioxo group suggests potential reactivity in Michael addition reactions or enolate formation, while the methanesulfonyl group can serve as a leaving group or participate in nucleophilic substitution reactions.

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. In this context, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate has been computationally analyzed to predict its binding affinity to various biological targets. Preliminary simulations indicate that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are well-known targets for nonsteroidal anti-inflammatory drugs (NSAIDs), and modulating their activity could lead to novel therapeutic strategies for chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the isoindole core through cyclization reactions, followed by functionalization with the dioxo and methanesulfonyl groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or organometallic chemistry, have been employed to achieve high yields and regioselectivity. The use of chiral auxiliaries or asymmetric catalysis ensures the production of enantiomerically pure forms, which is crucial for pharmaceutical applications where stereochemistry significantly influences biological activity.

In vitro pharmacological studies have begun to elucidate the potential therapeutic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate. Initial assays have demonstrated modest inhibitory effects on certain inflammatory mediators, suggesting its utility as a lead compound for further optimization. Researchers are exploring derivatization strategies to enhance potency and selectivity while minimizing off-target effects. For instance, modifications to the cyclobutane ring or the methanesulfonyl group may improve solubility and metabolic stability.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Isoindole derivatives are particularly interesting due to their structural diversity and biological relevance. They have been reported as scaffolds for antimicrobial agents, anticancer drugs, and central nervous system (CNS) therapeutics. The unique electronic properties of the dioxo group further expand the chemical space available for drug design by enabling diverse intermolecular interactions with biological macromolecules.

As interest in green chemistry grows, sustainable synthetic routes for complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate are being developed. Catalytic methods that minimize waste and energy consumption are being prioritized over traditional multi-step approaches. Additionally, biocatalytic strategies employing engineered enzymes have shown promise in facilitating key transformations under mild conditions.

The future prospects for this compound are promising. Ongoing research aims to uncover its full pharmacological profile through comprehensive biochemical assays and animal models of disease. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications. Furthermore, regulatory considerations must be addressed to ensure safe and effective translation into therapeutic use.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methanesulfonylcyclobutane-1-carboxylate (CAS No. 2248294-04-2) represents an intriguing molecular entity with potential applications in pharmaceutical development. Its unique structural features and preliminary biological activity make it a valuable asset in the quest for novel therapeutics targeting inflammatory diseases and other disorders.

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